molecular formula C20H24N2O3 B268953 N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide

Numéro de catalogue B268953
Poids moléculaire: 340.4 g/mol
Clé InChI: WASFKRNXRISFHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide works by selectively inhibiting the IκB kinase (IKK) complex, which is involved in the activation of the NF-κB pathway. This pathway is involved in the regulation of cell survival, proliferation, and inflammation. By inhibiting the IKK complex, N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide can block the activation of the NF-κB pathway and reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In addition, N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide is its selectivity for the IKK complex. This allows for targeted inhibition of the NF-κB pathway, which is involved in many disease processes. In addition, N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
One limitation of N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide is its relatively low potency compared to other IKK inhibitors. This may limit its effectiveness in certain applications. In addition, N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has limited solubility in water, which may make it difficult to work with in some lab experiments.

Orientations Futures

There are several potential future directions for the development of N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide. One area of interest is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Further research is needed to determine the efficacy and safety of N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide in clinical trials.
Another potential future direction is in the treatment of autoimmune disorders, where N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has shown promise in reducing inflammation and modulating the immune response. Further research is needed to determine the optimal dosing and administration of this compound in these applications.
In addition, there is potential for the development of new IKK inhibitors based on the structure of N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide. By modifying the chemical structure of this compound, it may be possible to improve its potency and selectivity, leading to more effective treatments for a variety of diseases.

Méthodes De Synthèse

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methoxybenzoyl chloride with sec-butylamine to form N-(sec-butyl)-4-methoxybenzamide. The second step involves the reaction of this intermediate with 4-(aminomethyl)phenylacetic acid to form N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide.

Applications De Recherche Scientifique

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has been extensively studied for its potential use in treating various diseases. One of the main applications of this compound is in the treatment of cancer. Studies have shown that N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide can inhibit the growth of cancer cells by blocking the activation of the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
In addition to cancer, N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide has also been studied for its potential use in treating inflammation and autoimmune disorders. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.

Propriétés

Nom du produit

N-(sec-butyl)-4-{[(4-methoxyphenyl)acetyl]amino}benzamide

Formule moléculaire

C20H24N2O3

Poids moléculaire

340.4 g/mol

Nom IUPAC

N-butan-2-yl-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-4-14(2)21-20(24)16-7-9-17(10-8-16)22-19(23)13-15-5-11-18(25-3)12-6-15/h5-12,14H,4,13H2,1-3H3,(H,21,24)(H,22,23)

Clé InChI

WASFKRNXRISFHF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

SMILES canonique

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.